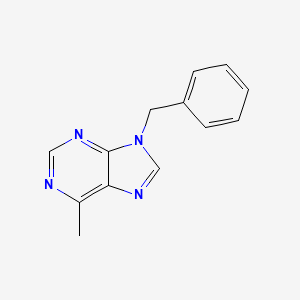

9-Benzyl-6-methyl-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Bencil-6-metil-9H-purina es un compuesto orgánico aromático heterocíclico con la fórmula molecular C₁₃H₁₂N₄. Es un derivado de la purina, una estructura fundamental en bioquímica, conocida por su presencia en el ADN y el ARN. Este compuesto se caracteriza por un grupo bencilo en la posición 9 y un grupo metilo en la posición 6 del anillo de purina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-Bencil-6-metil-9H-purina normalmente implica la alquilación de purinas 6-sustituidas. Un método común es la N-alquilación en disolventes apróticos bipolares secos en presencia de bases, lo que lleva a una mezcla de sustancias isoméricas con predominio del isómero N(9) . Por ejemplo, la alquilación de 6-metiltiopurina con bromuro de bencilo en dimetilformamida (DMF) con carbonato de potasio (K₂CO₃) a temperaturas elevadas produce el producto deseado .

Métodos de producción industrial: Los métodos de producción industrial para 9-Bencil-6-metil-9H-purina no están ampliamente documentados. los principios de la catálisis interfacial y la alquilación regioselectiva se pueden ampliar para aplicaciones industriales, asegurando altos rendimientos y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: 9-Bencil-6-metil-9H-purina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar el anillo de purina o los sustituyentes unidos a él.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).

Sustitución: Se utilizan reactivos como anhídrido triflico y TMSCN (cianuro de trimetilsililo) para reacciones de cianación.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la cianación de purinas puede producir derivados de purina 8-cianados .

Aplicaciones Científicas De Investigación

9-Bencil-6-metil-9H-purina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 9-Bencil-6-metil-9H-purina implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, los derivados de purina pueden inhibir las quinasas involucradas en las vías de señalización celular, lo que lleva a efectos antiproliferativos en las células cancerosas . La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, interrumpiendo su función normal y provocando efectos terapéuticos .

Compuestos similares:

6-Bencilaminopurina: Conocido por su uso como regulador del crecimiento de las plantas.

9-Bencil-9H-purina: Carece del grupo metilo en la posición 6, lo que puede afectar su reactividad y actividad biológica.

6-Metil-9H-purina: Carece del grupo bencilo en la posición 9, lo que lleva a diferentes propiedades químicas y aplicaciones.

Singularidad: 9-Bencil-6-metil-9H-purina es único debido a la presencia de ambos grupos bencilo y metilo, que confieren propiedades químicas y biológicas específicas. Este patrón de doble sustitución mejora su potencial como intermedio versátil en química sintética y su aplicabilidad en varios campos de investigación .

Comparación Con Compuestos Similares

6-Benzylaminopurine: Known for its use as a plant growth regulator.

9-Benzyl-9H-purine: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.

6-Methyl-9H-purine: Lacks the benzyl group at the 9-position, leading to different chemical properties and applications.

Uniqueness: 9-Benzyl-6-methyl-9H-purine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields .

Propiedades

Número CAS |

160516-13-2 |

|---|---|

Fórmula molecular |

C13H12N4 |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

9-benzyl-6-methylpurine |

InChI |

InChI=1S/C13H12N4/c1-10-12-13(15-8-14-10)17(9-16-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |

Clave InChI |

QKVCUXBATHLQSL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)

![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)

![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)